molecular formula C20H17N3O B15100265 N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B15100265
M. Wt: 315.4 g/mol
InChI Key: RDQIIMHWBSTYEY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a furan ring, a methyl-substituted phenyl group, and a phthalazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the phthalazine core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine.

    Introduction of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the phthalazine core.

    Attachment of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction where a 4-methylphenyl halide reacts with the phthalazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phthalazine moieties could play a role in binding to the target sites.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-phenylphthalazin-1-amine: Lacks the methyl group on the phenyl ring.

    N-(furan-2-ylmethyl)-4-(4-chlorophenyl)phthalazin-1-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine is unique due to the specific combination of the furan ring, the methyl-substituted phenyl group, and the phthalazine core. This unique structure can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-17-6-2-3-7-18(17)20(23-22-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,23)

InChI Key

RDQIIMHWBSTYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CO4

Origin of Product

United States

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